molecular formula C11H17N3O B2507776 4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199589-34-7

4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2507776
CAS No.: 2199589-34-7
M. Wt: 207.277
InChI Key: CGVPNOHGQSXSMT-UHFFFAOYSA-N
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Description

4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopentylamine with cyclopropyl isocyanate can lead to the formation of the desired triazole compound. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole: A similar triazole derivative with a cyclopropyl group.

    Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate: Another triazole compound with a benzyl group.

Uniqueness

4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of cyclopentyl and cyclopropyl groups attached to the triazole ring. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-cyclopentyl-5-cyclopropyl-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-13-11(15)14(9-4-2-3-5-9)10(12-13)8-6-7-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVPNOHGQSXSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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